![molecular formula C14H22N2O3 B3198882 tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate CAS No. 1016696-47-1](/img/structure/B3198882.png)
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate
Overview
Description
“tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1016696-47-1 . It has a molecular weight of 266.34 . The compound is typically in a solid, powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted boiling point is approximately 416.7° C at 760 mmHg . The predicted density is approximately 1.1 g/cm^3 , and the predicted refractive index is n 20D 1.52 .Scientific Research Applications
- Ceftolozane , a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518 . Compound 1 serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
- The synthesis of ceftolozane involves several steps, including nitrosation, reduction, esterification, amino group protection, and condensation .
- Compound 1 has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . This highlights its utility in constructing complex organic molecules.
- Researchers have used compound 1 to access tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential heterocycles with diverse biological activities.
- Various synthetic routes exist for compound 1. Notably, Moshos et al utilized 1 H -pyrazole-4-carboxylic acid ethyl ester as a starting material. Amino protection reactions followed by hydrolysis and rearrangement led to the formation of compound 1.
- Ethanol was used as a mild reagent to stabilize isocyanate intermediates, addressing the instability of 5-aminopyrazoles .
- Compound 1 has been explored in boron-containing chemistry. For instance, it can serve as a precursor for boronic acid derivatives, which find applications in cross-coupling reactions and medicinal chemistry .
Antibiotic Development
Medicinal Chemistry
Organic Synthesis
Heterocyclic Chemistry
Amino Protection Strategies
Boron Chemistry
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate are currently unknown
Pharmacokinetics
Its molecular weight (26634 g/mol) suggests that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The molecular and cellular effects of tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate’s action are currently unknown
properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGUFKAOUIENK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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